molecular formula C17H12N2O4 B7742900 N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide

Cat. No.: B7742900
M. Wt: 308.29 g/mol
InChI Key: PRMDPCHBGMFKGY-UHFFFAOYSA-N
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Description

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two furan rings, a cyano group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts in polar solvents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide: Unique due to the presence of two furan rings and a methoxyphenyl group.

    N-[3-cyano-5-(3-hydroxyphenyl)furan-2-yl]furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-[3-cyano-5-(3-chlorophenyl)furan-2-yl]furan-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c1-21-13-5-2-4-11(8-13)15-9-12(10-18)17(23-15)19-16(20)14-6-3-7-22-14/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMDPCHBGMFKGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(O2)NC(=O)C3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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